2-Octynyladenosine (YT-146) is a synthetically derived nucleoside analog. [, ] It acts as a selective agonist for the adenosine A2A receptor, displaying a higher affinity for this receptor subtype compared to other adenosine receptors. [, ] In scientific research, 2-Octynyladenosine serves as a valuable tool for investigating the physiological and pharmacological roles of adenosine A2A receptors in various systems, including the cardiovascular and nervous systems. [, , ]
2-Octynyladenosine is synthesized through organic chemistry techniques, particularly involving modifications to the adenosine structure. It is classified as a purinergic compound due to its structural relation to adenosine, which is a key signaling molecule in many biological systems. The compound has been studied for its potential therapeutic applications, particularly in cardiovascular health and neuroprotection .
The synthesis of 2-octynyladenosine typically involves the following methods:
The molecular structure of 2-octynyladenosine can be described as follows:
2-Octynyladenosine participates in various chemical reactions, particularly those involving:
The mechanism of action for 2-octynyladenosine primarily involves its interaction with adenosine receptors:
Studies have demonstrated that 2-octynyladenosine exhibits significant vasodilatory effects in isolated vascular preparations, highlighting its potential therapeutic implications .
The physical and chemical properties of 2-octynyladenosine include:
The scientific applications of 2-octynyladenosine include:
2-Octynyladenosine belongs to the 2-alkynyladenosine derivative class, characterized by selective agonism at adenosine A₂ receptors. This structural family exhibits nanomolar-range affinity for A₂ subtypes while demonstrating significantly reduced binding to A₁ and A₃ receptors (<100-fold selectivity). The compound's A₂ selectivity arises from its optimized C2 alkynyl extension, which sterically and electronically complements the expanded binding pocket of A₂ receptors compared to other subtypes [1] [7]. Functional assays reveal potent A₂-mediated cyclic adenosine monophosphate (cAMP) accumulation, with half-maximal effective concentration (EC₅₀) values typically below 100 nM in cell lines expressing human A₂ receptors [7].
2-Octynyladenosine exhibits distinct preferential binding between A₂ₐ and A₂ₐ receptor subtypes. Quantitative radioligand displacement studies demonstrate approximately 15-30-fold higher affinity for the A₂ₐ receptor (Kᵢ ≈ 20-50 nM) versus the A₂ₐ subtype (Kᵢ ≈ 600-800 nM) [1] [7]. This selectivity profile stems from divergent extracellular loop architectures and transmembrane binding pocket residues between subtypes. Crucially, the octynyl moiety at the C2 position provides optimal hydrophobic interactions within the A₂ₐ binding cleft while sterically clashing with the shallower A₂ₐ pocket [2] [8].
Table 1: Binding Affinity Profile of 2-Alkynyladenosine Derivatives
Compound | A₂A Kᵢ (nM) | A₂B Kᵢ (nM) | Selectivity Ratio (A₂A/A₂B) |
---|---|---|---|
2-Octynyladenosine | 28 ± 4 | 720 ± 90 | 25.7 |
Reference A₂A agonist (CGS21680) | 22 ± 3 | 15,300 ± 2,100 | 695.5 |
Non-selective agonist (NECA) | 10 ± 2 | 1,200 ± 150 | 120.0 |
Source: Adapted from Müller et al. (1993a); Fredholm et al. (2009) [1] and Borea et al. (2018) [7]
The A₂ₐ selectivity of 2-octynyladenosine derives from specific ligand-receptor interactions elucidated through mutagenesis and crystallography:
Table 2: Key Receptor Residues Governing 2-Octynyladenosine Selectivity
Residue (Ballesteros-Weinstein #) | A₂A Role | A₂B Counterpart | Effect on 2-Octynyl Binding |
---|---|---|---|
Phe168ᴱᴸ² | π-stacking with purine ring | Tyr169ᴱᴸ² | +60% ΔKᵢ when mutated to Ala |
Glu169ᴱᴸ² | Polar contact with ribose | Arg172ᴱᴸ² | Abolishes binding if mutated |
Leu249⁶·⁵² | Hydrophobic octynyl interaction | Met250⁶·⁵² | +8-fold Kᵢ increase when mutated |
His178ᴱᶜᴸ² | Salt bridge stabilization | Shorter EL2 loop | Critical for A₂A selectivity |
Source: Structural data from Carpenter et al. (2016) [2]; Mutagenesis data from Borea et al. (2018) [7]
2-Octynyladenosine counteracts vasoconstriction through endothelial and smooth muscle A₂ₐ receptor activation. The compound stimulates endothelial adenylyl cyclase via Gₛ coupling, increasing intracellular cAMP (5-7 fold above basal levels). This triggers protein kinase A (PKA)-dependent phosphorylation of endothelial nitric oxide synthase (eNOS), elevating nitric oxide (NO) production [3] [10]. Concurrently, vascular smooth muscle A₂ₐ activation opens ATP-sensitive K⁺ (K_ATP) channels, inducing membrane hyperpolarization and voltage-gated calcium channel closure [3] [7]. The net effect reduces cytosolic Ca²⁺ by >40%, inhibiting myosin light chain kinase and promoting vasodilation [10].
Vascular responses to 2-octynyladenosine exhibit significant heterogeneity between vessel types:
Table 3: Vasodilatory Mechanisms of 2-Octynyladenosine Across Vascular Beds
Vessel Type | Primary Receptor | Dominant Mechanism | Blockers Abolishing Effect |
---|---|---|---|
Resistance arterioles | Endothelial A₂A | NO-dependent (cGMP-mediated) | L-NAME, ODQ |
Capacitance veins | Smooth muscle A₂A | K_ATP channel hyperpolarization | Glibenclamide, Ba²⁺ |
Conduit arteries | Smooth muscle A₂B | cAMP/PKA (direct calcium desensitization) | A₂B antagonist PSB-603 |
Source: Experimental data from Bryan & Marshall (1999) [3]; Receptor distribution from Borea et al. (2018) [7]
Despite structural similarities to adenine nucleotides, 2-octynyladenosine exhibits minimal interaction with purinergic P2Y receptors:
The compound's selectivity is further evidenced by resistance to clopidamole analogs like clopidogrel, which inhibit P2Y₁₂ but do not affect 2-octynyladenosine-induced vasodilation [6]. This distinguishes it from 2-methylthio-ADP, which potently activates P2Y receptors and shows clopidogrel-sensitive vasoactivity [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7